molecular formula C18H24N2O4S B2898361 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 896378-23-7

8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B2898361
CAS No.: 896378-23-7
M. Wt: 364.46
InChI Key: ORTLBEPIRZTQJR-UHFFFAOYSA-N
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Description

8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, which include a cyclopropanecarbonyl group, a methylbenzenesulfonyl group, and an oxa-diazaspirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then subjected to further reactions to introduce the cyclopropanecarbonyl and methylbenzenesulfonyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. For example, it may inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), thereby blocking the necroptosis pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-cyclopropanecarbonyl-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane stands out due to its combination of functional groups, which confer unique chemical reactivity and potential for diverse applications. Its spirocyclic structure also contributes to its stability and specificity in binding to molecular targets.

Properties

IUPAC Name

cyclopropyl-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-14-2-6-16(7-3-14)25(22,23)20-12-13-24-18(20)8-10-19(11-9-18)17(21)15-4-5-15/h2-3,6-7,15H,4-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTLBEPIRZTQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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